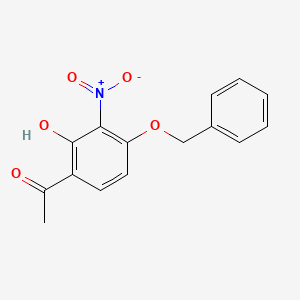
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Overview
Description
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, drawing on various studies and findings.
Chemical Structure
The compound's structure features a benzyloxy group, a hydroxyl group, and a nitro group attached to a phenyl ring, contributing to its biological properties. The presence of these functional groups is critical for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a derivative with a similar structure was evaluated for its cytotoxic effects against leukemia (K562) and lymphoma (Granta) cell lines. The study utilized the MTT assay to determine cell viability after treatment with the compound:
- Cytotoxicity : The derivative exhibited significant cytotoxicity at concentrations around 13 µM, correlating with its binding affinity to glucocorticoid receptors (GR) in silico .
Antimicrobial Activity
The antimicrobial properties of related compounds have been extensively studied. A review indicated that nitro-containing compounds often exhibit strong antibacterial activity due to their ability to disrupt DNA synthesis in bacteria. Notably, derivatives containing nitro groups have shown effectiveness against various Gram-positive and Gram-negative bacteria:
- Activity Against Pathogens : Compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6 µM for certain derivatives .
The mechanism by which these compounds exert their biological effects is multifaceted:
- DNA Interaction : Nitro groups can undergo reduction within bacterial cells, leading to the formation of reactive species that damage DNA .
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression and bacterial survival, enhancing their therapeutic potential .
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study conducted on a derivative similar to this compound showed that it induced apoptosis in K562 cells through GR-mediated pathways .
- Antibacterial Efficacy : In vitro tests revealed that certain derivatives effectively inhibited the growth of resistant strains of E. coli and S. aureus, suggesting their potential as new antimicrobial agents .
Data Summary
Properties
IUPAC Name |
1-(2-hydroxy-3-nitro-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10(17)12-7-8-13(14(15(12)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFYNFDZGRLCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728577 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035229-31-2 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














